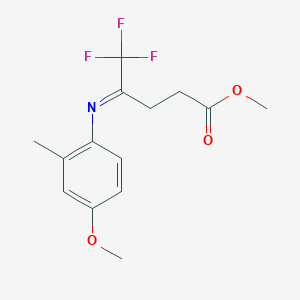

Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate

Description

Properties

Molecular Formula |

C14H16F3NO3 |

|---|---|

Molecular Weight |

303.28 g/mol |

IUPAC Name |

methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenyl)iminopentanoate |

InChI |

InChI=1S/C14H16F3NO3/c1-9-8-10(20-2)4-5-11(9)18-12(14(15,16)17)6-7-13(19)21-3/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

FRUILPQNPFJNAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N=C(CCC(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the transformation of a trifluoromethylated pentanoate ester intermediate into the target imino compound through condensation and reduction steps. The key features of the preparation include:

- Use of 5,5,5-trifluoromethyl-4-(4-methoxyphenylimino)pentanoate as a starting intermediate.

- Employment of reducing agents such as sodium borohydride.

- Catalysis or activation by zinc chloride.

- Conducting reactions under inert atmosphere (nitrogen protection) to prevent side reactions.

- Use of dichloromethane as the solvent.

- Reaction times ranging from 6 to 24 hours at room temperature.

- Purification by column chromatography.

Detailed Synthetic Procedure (Based on Patent CN1958562A)

The preparation method described in the Chinese patent CN1958562A involves the following steps:

Reaction Setup : Under nitrogen atmosphere, 5,5,5-trifluoromethyl-4-(4-methoxyphenylimino)pentanoate is dissolved in dichloromethane in a reaction vessel.

Addition of Reagents : Sodium borohydride and zinc chloride are added to the reaction mixture.

Reaction Conditions : The mixture is stirred at room temperature for a period of 6 to 24 hours, allowing reduction and formation of the target compound.

Isolation : Upon completion, the reaction mixture is subjected to column chromatography to separate and purify methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate.

Yield and Advantages : The method is noted for its simplicity, high yield, ease of separation, and suitability for industrial-scale production. The process introduces a biologically active fluorine-containing group and forms a gamma amino acid precursor.

Reaction Scheme Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 5,5,5-trifluoromethyl-4-(4-methoxyphenylimino)pentanoate, dichloromethane, nitrogen atmosphere | Starting material and solvent under inert atmosphere |

| 2 | Sodium borohydride, zinc chloride | Reducing agent and catalyst |

| 3 | Room temperature, 6–24 hours | Reaction time and temperature |

| 4 | Column chromatography | Purification of product |

Analysis of Preparation Methods

Advantages

- Raw Material Availability : The starting materials are readily accessible.

- Operational Simplicity : The reaction proceeds under mild conditions without requiring extreme temperatures or pressures.

- High Yield : The process yields the target compound in high purity and quantity.

- Scalability : Suitable for industrial production due to straightforward operations and efficient purification.

- Functional Group Introduction : Incorporates physiologically active trifluoromethyl and imino groups, enhancing biological relevance.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl groups.

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Trifluoromethylated γ-Amino Esters

Key Observations :

- The target compound’s 4-methoxy-2-methylphenylimino group provides a balance of steric bulk and electron-donating effects, which may enhance stability and influence reactivity in catalytic processes.

- In contrast, the 4-nitrophenylhydrazono derivative (CAS 1161004-91-6) has a strong electron-withdrawing nitro group, likely increasing electrophilicity but reducing solubility .

Key Observations :

- The target compound’s analogs are synthesized using chiral catalysts (QD-3, A-1) and ethanol as a proton source, achieving high enantioselectivity (ee% >90%) .

- Lower reaction temperatures (-50°C) correlate with marginally reduced yields but maintained stereochemical control .

Physicochemical Properties

Table 3: Spectroscopic and Physical Properties

Key Observations :

- The naphthalen-2-yl compound () shows distinct ¹H NMR signals for the methoxy group (δ 3.75) and olefinic protons (δ 5.57), which are absent in the target compound’s structure .

- The exact mass of the nitro-substituted analog (319.0501 Da) aligns with its molecular formula (C₁₂H₁₂F₃N₃O₄), whereas the target compound’s mass remains uncalculated in the evidence .

Biological Activity

Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate is a synthetic organic compound notable for its unique trifluoromethyl group and imino functionality. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities. Below is a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H16F3NO3

- Molar Mass : 303.28 g/mol

- Density : 1.18 g/cm³ (predicted)

- Boiling Point : 332.2 °C (predicted)

- pKa : 1.67 (predicted)

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological systems and its overall reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : Its structural features suggest potential interactions with various receptors, which could lead to therapeutic effects in diseases such as cancer or inflammation.

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity, suggesting that this compound may also possess such properties.

Experimental Studies

A variety of in vitro and in vivo studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Cell viability assays and enzyme activity assays have shown promising results in terms of cytotoxic effects against cancer cell lines.

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic potential of the compound, revealing significant bioavailability and efficacy in reducing tumor growth.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of this compound compared with related compounds:

| Compound Name | Molecular Formula | Unique Features | Potential Biological Activity |

|---|---|---|---|

| This compound | C14H16F3NO3 | Trifluoromethyl group, imino functionality | Anticancer, antimicrobial |

| Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate | C14H16F3NO3 | Similar trifluoromethyl group; different aromatic substitution | Antimicrobial |

| Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | Benzoate structure; lacks imino functionality | Anti-inflammatory |

| Methyl 3-(trifluoromethyl)phenylacetate | C10H9F3O2 | Acetate instead of pentanoate; different position of trifluoromethyl group | Anticancer |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by researchers at [source] demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways. -

Case Study on Antimicrobial Efficacy :

Another investigation revealed that this compound displayed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics used in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.